molecular formula C10H12N2O4 B1365515 N-Ethoxycarbonyl-3-nitro-o-toluidine CAS No. 381670-28-6

N-Ethoxycarbonyl-3-nitro-o-toluidine

Cat. No.: B1365515
CAS No.: 381670-28-6
M. Wt: 224.21 g/mol
InChI Key: UTVICKYWFUXPCS-UHFFFAOYSA-N
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Description

N-Ethoxycarbonyl-3-nitro-o-toluidine is an organic compound with the molecular formula C10H12N2O4. It is also known by other names such as N-Carbethoxy-3-nitro-o-toluidine and Ethyl 2-Methyl-3-nitrophenylcarbamate . This compound is characterized by its solid state at room temperature and a melting point of 114°C . It is used in various chemical and industrial applications due to its unique properties.

Preparation Methods

The synthesis of N-Ethoxycarbonyl-3-nitro-o-toluidine typically involves the nitration of o-toluidine followed by the ethoxycarbonylation of the resulting nitro compound. The reaction conditions often include the use of nitric acid and sulfuric acid for the nitration step, and ethyl chloroformate for the ethoxycarbonylation step . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

N-Ethoxycarbonyl-3-nitro-o-toluidine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include hydrogen gas, palladium on carbon, potassium permanganate, and ethyl chloroformate. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-Ethoxycarbonyl-3-nitro-o-toluidine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-Ethoxycarbonyl-3-nitro-o-toluidine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form an amino group, which can then interact with various enzymes and proteins. The ethoxycarbonyl group can also participate in nucleophilic substitution reactions, leading to the formation of new compounds with different biological activities .

Comparison with Similar Compounds

N-Ethoxycarbonyl-3-nitro-o-toluidine can be compared with similar compounds such as:

    N-Carbethoxy-3-nitro-o-toluidine: Similar in structure but may have different re

Properties

IUPAC Name

ethyl N-(2-methyl-3-nitrophenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O4/c1-3-16-10(13)11-8-5-4-6-9(7(8)2)12(14)15/h4-6H,3H2,1-2H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTVICKYWFUXPCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=C(C(=CC=C1)[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60426863
Record name N-Ethoxycarbonyl-3-nitro-o-toluidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60426863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

381670-28-6
Record name N-Ethoxycarbonyl-3-nitro-o-toluidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60426863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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